1-(3-Hydroxy-2-methylphenyl)ethanone
Description
1-(3-Hydroxy-2-methylphenyl)ethanone (CAS 69976-81-4) is a phenolic ketone characterized by a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 2-position of the benzene ring, with an acetyl (-COCH₃) substituent. It is synthesized via demethylation of 1-(3-methoxy-2-methylphenyl)ethanone using AlCl₃ in chlorobenzene under reflux conditions, yielding a 79% purified product after column chromatography . This compound serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in kinase inhibitor development .
Properties
IUPAC Name |
1-(3-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOESHBYCGMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-hydroxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of 1-(3-Hydroxy-2-methylphenyl)ethanone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of biocatalysts and environmentally friendly solvents, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 3-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 1-(3-hydroxy-2-methylphenyl)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-(3-Hydroxy-2-methylphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can influence enzyme activity, receptor binding, and other biochemical processes, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Positional Isomers
1-(2-Hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2)
- Structural Differences : The hydroxyl group is at the 2-position, and the methyl group is at the 5-position.
- This positional change may reduce solubility in polar solvents due to steric hindrance .
1-(2-Methylphenyl)ethanone (ChemSpider ID 21169901)
- Structural Differences : Lacks a hydroxyl group, featuring only a methyl group at the 2-position.
- Impact on Properties : Absence of the hydroxyl group reduces polarity, leading to lower solubility in water and weaker hydrogen-bonding capacity. This compound is less reactive in electrophilic substitution reactions compared to hydroxyl-bearing analogs .
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Br in 5-Bromo analog) increase molecular weight and lipophilicity, altering bioavailability .
- Methoxy groups (e.g., 2,4-dimethoxy) enhance solubility in organic solvents but reduce hydrogen-bonding capacity compared to hydroxyl analogs .
α-Glucosidase Inhibition
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (Compound 8): Exhibits higher inhibitory activity (IC₅₀ = 12.5 μM) due to two hydroxyl groups, which enhance hydrogen bonding with the enzyme active site .
- 1-(3-Hydroxy-2-methylphenyl)ethanone: Predicted to have lower activity (IC₅₀ > 50 μM) due to a single hydroxyl group, highlighting the importance of multiple hydroxyls for potency .
Antifungal Activity
- Metal Complexes of APEHQ: Ligands like 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone form complexes with Cu(II) and Zn(II), showing enhanced antifungal activity compared to the free ligand. This suggests that ethanone derivatives with chelating groups can be optimized for biological applications .
Biological Activity
1-(3-Hydroxy-2-methylphenyl)ethanone, also known as 3-Hydroxy-2-methylacetophenone, is a compound with significant biological activities that have been explored in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.
1-(3-Hydroxy-2-methylphenyl)ethanone has the following chemical properties:
- Molecular Formula : C9H10O2
- IUPAC Name : 1-(3-Hydroxy-2-methylphenyl)ethanone
- CAS Number : 22082814
Structure
The compound's structure includes a hydroxyl group and a ketone functional group attached to a methyl-substituted phenyl ring, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that 1-(3-Hydroxy-2-methylphenyl)ethanone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, the compound has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for skin and gastrointestinal infections .
Anticancer Activity
The compound's anticancer properties have also been a focus of investigation. Studies have reported that 1-(3-Hydroxy-2-methylphenyl)ethanone can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. In one study, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis in MCF-7 breast cancer cells .
The biological activity of 1-(3-Hydroxy-2-methylphenyl)ethanone is believed to stem from its ability to interact with cellular signaling pathways. It may act as a modulator of various receptors involved in inflammation and cell proliferation. Specifically, it has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses and cancer progression .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of 1-(3-Hydroxy-2-methylphenyl)ethanone against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against tested strains, highlighting its potential as a natural antimicrobial agent .
Study on Anticancer Effects
In another investigation focusing on its anticancer properties, researchers treated human prostate cancer cells with varying concentrations of 1-(3-Hydroxy-2-methylphenyl)ethanone. The findings revealed that doses above 50 µM significantly reduced cell proliferation by over 70% compared to control groups. Additionally, flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Data Table: Biological Activities of 1-(3-Hydroxy-2-methylphenyl)ethanone
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
